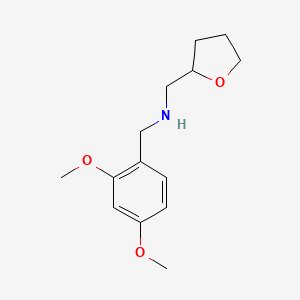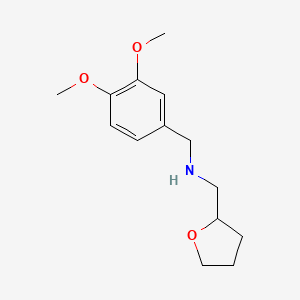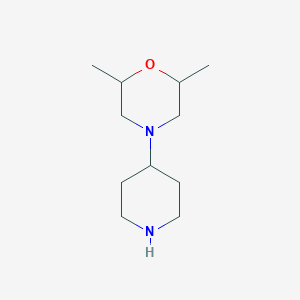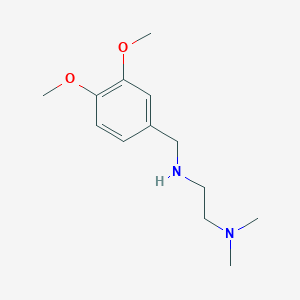
N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine” is an organic compound. The “3,4-Dimethoxy-benzyl” part suggests the presence of a benzene ring with two methoxy groups (-OCH3) attached at the 3rd and 4th positions. The “N,N-dimethyl-ethane-1,2-diamine” part indicates the presence of an ethane backbone with amine (-NH2) groups at both ends, and each of these amines is further substituted with a methyl group (-CH3) .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3,4-dimethoxybenzyl halide with N,N-dimethylethane-1,2-diamine. The halide would serve as an electrophile, while the amine would act as a nucleophile .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with two methoxy groups and a N,N-dimethylethane-1,2-diamine chain. The benzene ring contributes to the compound’s stability and rigidity, while the amine groups may participate in hydrogen bonding .
Chemical Reactions Analysis
Amines, such as N,N-dimethylethane-1,2-diamine, are basic and can react with acids to form salts. They can also undergo reactions with electrophiles due to the lone pair of electrons on the nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds. The presence of a benzene ring could contribute to the compound’s stability and may also affect its solubility .
Aplicaciones Científicas De Investigación
1. Interaction with DNA
N-Benzyl-N′-[2-(benzylamino)ethyl]ethane-1,2-diamine, a related compound, has been studied for its interaction with DNA. A Nickel(II) complex of this compound binds to DNA through electrostatic interactions, demonstrating its potential in DNA-related studies and applications (Wang et al., 2008).
2. Flame Retardancy in Polymers
Another compound, N-[3-(dimethoxy-methyl-silanyl)-propyl]-N′-(9-methyl-3,9-dioxo-2,4,8,10-tetraoxa-3,9-diphospha-spiro[5.5]undec-3-yl)-ethane-1,2-diamine, enhances the flame retardancy of polypropylene. This demonstrates the potential of related diamines in improving material safety and performance in various industrial applications (Li et al., 2005).
3. Catalysis in Organic Reactions
Nickel(II) complexes of related ligands, like N,N-dimethyl-N',N'-bis(pyrid-2-ylmethyl)ethane-1,2-diamine, serve as catalysts for alkane oxidation. This suggests the use of diamines in catalyzing significant chemical reactions, potentially important in industrial chemistry and synthetic processes (Balamurugan et al., 2011).
4. Characterization of Schiff Bases
Schiff base compounds derived from 3,4-dimethoxybenzaldehyde have been synthesized and characterized. These compounds, including N,N′-bis(3,4-dimethoxy-benzylidene)-2,2-dimethylpropane-1,3-diamine, are crucial in studying molecular structures, which can have applications in material science and molecular engineering (Khalaji et al., 2013).
5. Generation of Metal Complexes and Catalytic Activity
Metal complexes with tetradentate N4 ligands, including those similar to N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine, have been synthesized for their catalytic activity. These are used in olefin epoxidation, highlighting their significance in chemical synthesis and industrial processes (Yu et al., 2012).
6. Synthesis of Novel Schiff Base
A novel Schiff base, incorporating elements of the compound , has been synthesized to enhance the flame retardancy of epoxy resins. This application is significant in materials science, particularly in improving the safety and durability of polymers (You et al., 2020).
7. Electrochemical Generation of Unstable Nitrogen Species
The electrochemical oxidation of diamines, including those structurally related to this compound, has been investigated for the formation of cyclic hydrazine derivatives. This research is pivotal in understanding electrochemical processes and the generation of novel nitrogen species (Fuchigami et al., 1980).
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-15(2)8-7-14-10-11-5-6-12(16-3)13(9-11)17-4/h5-6,9,14H,7-8,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISCZWBNIQPITJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

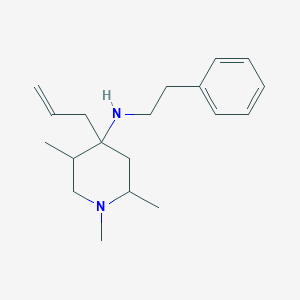


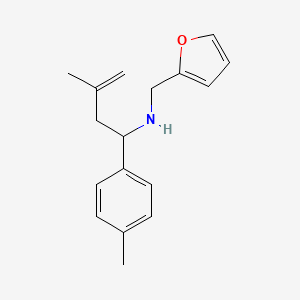

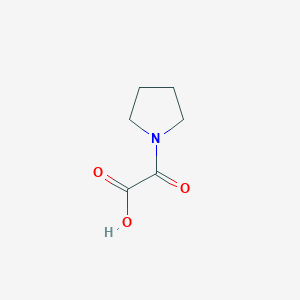
![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)
![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)
